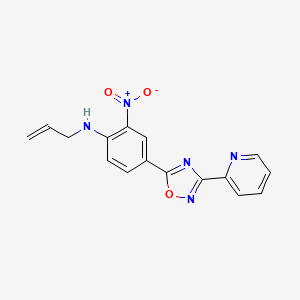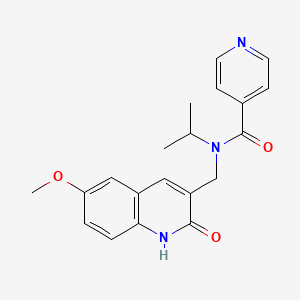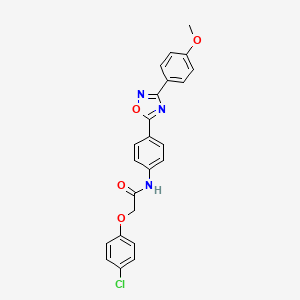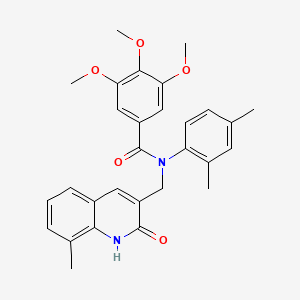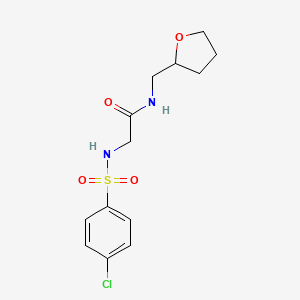
2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide, also known as CTM or Compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM belongs to the class of sulfonamide compounds and is known for its ability to inhibit certain enzymes in the body.
科学研究应用
2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential to treat cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用机制
2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and carbonic anhydrase. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX-2, this compound reduces inflammation, pain, and fever. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body. By inhibiting carbonic anhydrase, this compound can alter the pH of certain tissues, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. This compound has also been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide is that it is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, this compound has been shown to have a variety of therapeutic effects, which makes it a promising candidate for drug development. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
未来方向
There are several future directions for research on 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide. One area of research is to further elucidate its mechanism of action, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the efficacy of this compound in treating various diseases in humans. Finally, research is needed to determine the safety of this compound in humans, as well as its potential side effects.
合成方法
The synthesis of 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with tetrahydrofuran-2-ylmethylamine, followed by the reaction of the resulting product with N-acetylglycine. The final product is obtained after purification by column chromatography.
属性
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-10-3-5-12(6-4-10)21(18,19)16-9-13(17)15-8-11-2-1-7-20-11/h3-6,11,16H,1-2,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXIWHLIFFJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


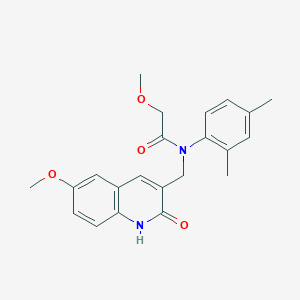

![3,4,5-triethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720482.png)
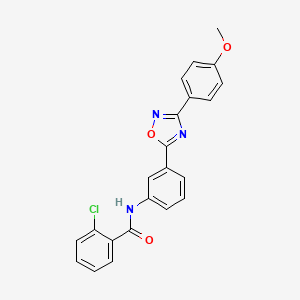
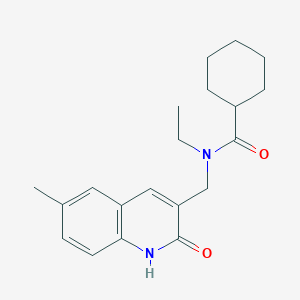
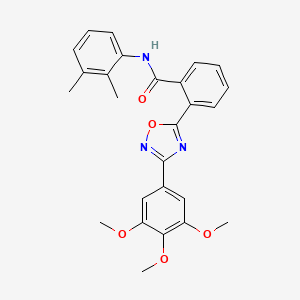
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)
